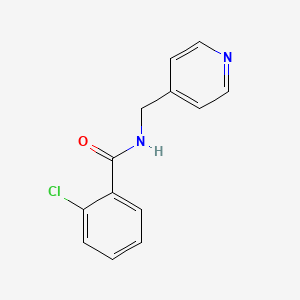
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-: is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamide, where the benzamide core is substituted with a 2-chloro group and a 4-pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- typically involves the reaction of 2-chlorobenzoyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benzamide, 2-chloro-N-(4-pyridinylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in Benzamide, 2-chloro-N-(4-pyridinylmethyl)- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The pyridinylmethyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Oxidation: Formation of N-oxides of the pyridinylmethyl group.
Reduction: Formation of reduced derivatives of the pyridinyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases, including its potential as an anti-tubercular agent .
Industry: In the industrial sector, Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparación Con Compuestos Similares
- 2-Chloro-N-(2-pyridinylmethyl)benzamide
- 2-Chloro-N-(3-pyridinylmethyl)benzamide
- 2-Chloro-N-(4-methyl-2-pyridinyl)benzamide
Comparison: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is unique due to the specific positioning of the chloro and pyridinylmethyl groups. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For instance, the position of the pyridinylmethyl group can influence the compound’s binding affinity to biological targets, thereby affecting its pharmacological properties .
Propiedades
Número CAS |
56913-72-5 |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Clave InChI |
XKOFVARLFAJHEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




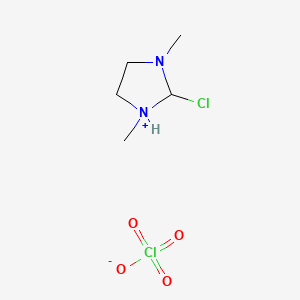
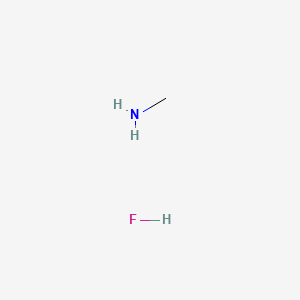

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)


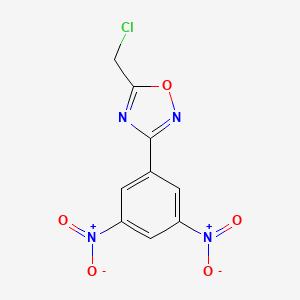
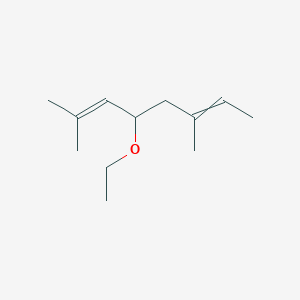
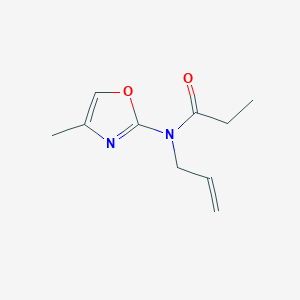
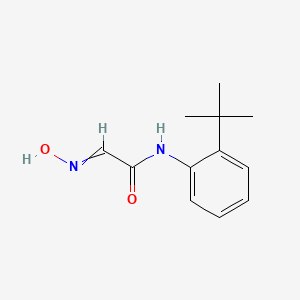
stannane](/img/structure/B14626925.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
